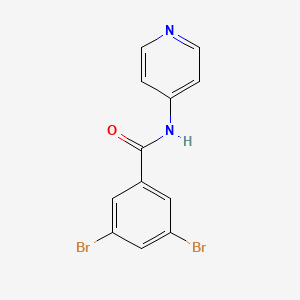

3,5-dibromo-N-pyridin-4-yl-benzamide

Beschreibung

3,5-Dibromo-N-pyridin-4-yl-benzamide is a halogenated benzamide derivative with a pyridine substituent. Its molecular structure features two bromine atoms at the 3- and 5-positions of the benzamide ring and a pyridin-4-yl group attached to the amide nitrogen. The pyridine moiety may contribute to solubility in polar solvents and serve as a hydrogen-bond acceptor.

Eigenschaften

Molekularformel |

C12H8Br2N2O |

|---|---|

Molekulargewicht |

356.01 g/mol |

IUPAC-Name |

3,5-dibromo-N-pyridin-4-ylbenzamide |

InChI |

InChI=1S/C12H8Br2N2O/c13-9-5-8(6-10(14)7-9)12(17)16-11-1-3-15-4-2-11/h1-7H,(H,15,16,17) |

InChI-Schlüssel |

FSEKLNZJOWDYME-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC=C1NC(=O)C2=CC(=CC(=C2)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N-pyridin-4-yl-benzamide typically involves the bromination of N-pyridin-4-yl-benzamide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

Industrial production methods for 3,5-dibromo-N-pyridin-4-yl-benzamide are not well-documented in the public domain. it is likely that similar bromination techniques are scaled up for industrial synthesis, with considerations for reaction efficiency, cost, and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-N-pyridin-4-yl-benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, potassium thiolate, or primary amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amine-substituted benzamide derivative.

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-N-pyridin-4-yl-benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The exact mechanism of action of 3,5-dibromo-N-pyridin-4-yl-benzamide is not well-documented. similar compounds are known to interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, some benzanilide derivatives inhibit microtubule polymerization by binding to the colchicine site, resulting in cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide (Compound 8k)

Key Differences :

- Substituents : Compound 8k contains methoxy groups (electron-donating) instead of bromine atoms, and its core structure includes a pyrrolo[2,3-b]pyridine ring system.

- Synthesis : Synthesized via coupling with 4-methoxybenzoic acid, yielding 47% purity after chromatography .

- Properties: Methoxy groups likely enhance solubility in organic solvents compared to brominated analogs.

Dihydropyridine-Benzamide Hybrids ()

Four dihydropyridine-benzamide hybrids were synthesized, differing in substituents:

4-(4-(Dimethylamino)phenyl)-N3,N5-Bis(2-Hydroxybenzoyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxamide

N3,N5-Bis(5-(2-Bromoacetyl)-2-Hydroxybenzoyl)-4-(Furan-2-Yl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxamide

N3,N5-Bis(5-(2-Bromoacetyl)-2-Hydroxybenzoyl)-2,6-Dimethyl-4-Phenyl-1,4-Dihydropyridine-3,5-Dicarboxamide

N3,N5-Bis(5-(2-Bromoacetyl)-2-Hydroxybenzoyl)-4-(4-Chlorophenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxamide

Key Comparisons :

- Structural Complexity : These hybrids feature dihydropyridine cores with multiple substituents (e.g., bromoacetyl, hydroxybenzoyl), contrasting with the simpler benzamide-pyridine structure of the target compound.

- Physical Properties: Melting points range from 166–205°C, likely influenced by hydrogen-bonding hydroxy groups and aromatic stacking . Brominated analogs (Compounds 2–4) exhibit higher melting points (192–205°C) than non-brominated derivatives, aligning with trends expected for halogenated compounds.

- Synthetic Yields : Yields (81–93%) suggest optimized protocols for dihydropyridine derivatives, whereas bromination steps in the target compound’s synthesis might face challenges (e.g., regioselectivity).

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 6189-52-2)

Key Differences :

- Structure: This compound incorporates a chromenopyridine fused ring system and a dioxopyrrolidinyl group, contrasting with the simpler pyridin-4-yl substitution in the target compound.

- Molecular Weight: Higher molecular weight (427.4 g/mol) due to the fused chromenopyridine system .

- Applications: Chromenopyridine derivatives are often explored for photophysical or medicinal applications, whereas brominated benzamides may target halogen-dependent biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.